molecular formula C23H25NO6 B4898151 diallyl 4-[4-(methoxycarbonyl)phenyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate

diallyl 4-[4-(methoxycarbonyl)phenyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate

Cat. No.: B4898151
M. Wt: 411.4 g/mol
InChI Key: HBLQFJGTVNTQJT-UHFFFAOYSA-N
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Description

Diallyl 4-[4-(methoxycarbonyl)phenyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate is a 1,4-dihydropyridine (1,4-DHP) derivative characterized by:

  • Core structure: A 1,4-dihydropyridine ring substituted with methyl groups at the 2- and 6-positions.
  • Ester groups: Diallyl esters at the 3,5-positions, which confer distinct physicochemical properties compared to diethyl or dimethyl analogs.
  • 4-position substituent: A 4-(methoxycarbonyl)phenyl group, introducing electron-withdrawing effects that modulate electronic distribution and receptor interactions.

1,4-DHPs are widely studied for their calcium channel antagonist activity, particularly in cardiovascular therapeutics. The diallyl ester variant, however, remains less explored compared to its diethyl or dimethyl counterparts, necessitating a comparative analysis with structurally related compounds .

Properties

IUPAC Name

bis(prop-2-enyl) 4-(4-methoxycarbonylphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO6/c1-6-12-29-22(26)18-14(3)24-15(4)19(23(27)30-13-7-2)20(18)16-8-10-17(11-9-16)21(25)28-5/h6-11,20,24H,1-2,12-13H2,3-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBLQFJGTVNTQJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OCC=C)C2=CC=C(C=C2)C(=O)OC)C(=O)OCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Ester Group Variations
Compound Name 3,5-Ester Groups 4-Position Substituent Key Properties/Activity References
Target compound Diallyl 4-(Methoxycarbonyl)phenyl Potential calcium antagonism; Allyl esters may enhance lipophilicity [6], [19]
Diethyl 4-[4-(methoxycarbonyl)phenyl]-... Diethyl 4-(Methoxycarbonyl)phenyl Higher metabolic stability due to ethyl esters; Moderate Ca²⁺ antagonism (IC₅₀ ~10⁻⁷–10⁻⁶ M) [6], [19]
Dimethyl 4-(3-hydroxyphenyl)-... Dimethyl 3-Hydroxyphenyl Increased solubility (polar -OH group); Reduced membrane permeability [18]
Dibenzyl 4-(4-chlorophenyl)-... Dibenzyl 4-Chlorophenyl Enhanced steric bulk; Chlorine substituent may improve receptor affinity [1]
  • Key Insight : Allyl esters (C₃H₅) balance lipophilicity and steric effects between smaller methyl/ethyl and bulkier benzyl groups. This may optimize tissue penetration while maintaining metabolic stability .
4-Position Substituent Comparisons
  • Chlorophenyl () : Electron-withdrawing Cl atom enhances dipole interactions but may reduce solubility.
  • Hydroxyphenyl () : Polar -OH group improves aqueous solubility but increases susceptibility to oxidative degradation .
  • 3-Nitrophenyl (e.g., Benidipine) : Strong electron-withdrawing nitro group enhances Ca²⁺ channel blocking potency (IC₅₀ ~10⁻⁸ M for nifedipine) but raises toxicity risks .

Pharmacological Activity

Calcium Channel Antagonism
  • The target compound’s 4-(methoxycarbonyl)phenyl group and allyl esters likely position it as a moderate-potency Ca²⁺ antagonist. Symmetrical diesters (e.g., diethyl or diisopropyl) generally exhibit optimal activity, while bulky esters (e.g., t-Bu) cause irreversible inhibition in guinea pig ileal smooth muscle assays .
  • Activity Ranking :
    Nifedipine (IC₅₀ = 1.43 × 10⁻⁸ M) > Diethyl analogs (IC₅₀ ~10⁻⁷ M) ≈ Target compound (predicted) > Dibenzyl analogs (IC₅₀ ~10⁻⁶ M) .
Metabolic Stability
  • Allyl esters may undergo faster hepatic hydrolysis via cytochrome P450 compared to diethyl esters, reducing plasma half-life .
  • highlights that 1,4-DHPs with hydrolyzable spacers (e.g., acyloxymethyl groups) are susceptible to Candida rugosa lipase, suggesting similar vulnerabilities for allyl esters .

Physicochemical Properties

Property Target Compound Diethyl Analog () Dimethyl 4-(3-hydroxyphenyl)-... ()
Molecular Weight ~437.5 g/mol† 407.4 g/mol 375.4 g/mol
LogP (Predicted) ~3.2 2.8 1.5
Aqueous Solubility Low Moderate High
Metabolic Stability Moderate High Low

†Calculated for C₂₄H₂₅NO₆ (diallyl ester).

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for diallyl 4-[4-(methoxycarbonyl)phenyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate, and how can purity be maximized?

  • The compound is synthesized via multi-step reactions, typically starting with Hantzsch dihydropyridine synthesis. Key steps include:

  • Condensation : Reacting substituted aldehydes (e.g., 4-methoxycarbonylbenzaldehyde) with β-keto esters (e.g., diallyl acetoacetate) and ammonium acetate under reflux in ethanol .
  • Solvent optimization : Polar aprotic solvents like DMF improve yield, while controlled temperatures (70–90°C) prevent side reactions .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol or methanol) are standard for isolating high-purity crystals (>98%) .

Q. Which spectroscopic techniques are critical for structural confirmation of this dihydropyridine derivative?

  • 1H/13C NMR : Confirm the presence of the 1,4-dihydropyridine ring (distinct NH proton at δ 8.5–9.0 ppm) and ester groups (diallyl δ 4.2–4.5 ppm; methoxycarbonyl δ 3.8–4.0 ppm) .
  • IR spectroscopy : Detect ester C=O stretches (~1720 cm⁻¹) and NH bending (~3300 cm⁻¹) .
  • X-ray crystallography : Resolve the planar 1,4-dihydropyridine core and substituent orientations (e.g., methoxycarbonylphenyl at C4) .

Q. How does the methoxycarbonylphenyl substituent influence the compound’s physicochemical properties?

  • The electron-withdrawing methoxycarbonyl group increases ring oxidation potential, stabilizing the dihydropyridine core against air oxidation .
  • It enhances lipophilicity (logP ~3.5), improving membrane permeability, as shown in analogs with similar substituents .

Advanced Research Questions

Q. What computational strategies can predict reaction pathways for modifying the diallyl ester groups?

  • Quantum chemical calculations (e.g., DFT) model transition states for ester hydrolysis or substitution. For example, Candida rugosa lipase (CRL) selectively cleaves acyloxymethyl esters under mild conditions (pH 7.0, 37°C) .
  • Reaction path search algorithms (e.g., artificial force-induced reaction method) identify optimal conditions (solvent, catalyst) for functionalizing the diallyl groups without destabilizing the dihydropyridine core .

Q. How can contradictory bioactivity data (e.g., calcium channel vs. kinase inhibition) be resolved for this compound?

  • Target-specific assays : Use patch-clamp electrophysiology (for calcium channels) and kinase profiling panels (e.g., Eurofins KinaseScan) to clarify selectivity .
  • Structure-activity relationship (SAR) studies : Compare analogs with varying C4 substituents (e.g., 4-chlorophenyl vs. methoxycarbonylphenyl) to isolate key pharmacophores .

Q. What experimental designs mitigate challenges in scaling up synthesis while maintaining stereochemical integrity?

  • Flow chemistry : Continuous reactors with temperature/pH control reduce racemization risks during esterification .
  • In situ monitoring : Raman spectroscopy tracks reaction progress and intermediate stability in real time .

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